molecular formula C12H9BrN2O B404946 N-(3-bromophenyl)pyridine-3-carboxamide CAS No. 332174-80-8

N-(3-bromophenyl)pyridine-3-carboxamide

Cat. No.: B404946
CAS No.: 332174-80-8
M. Wt: 277.12g/mol
InChI Key: QZILYJCDSGEIQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)pyridine-3-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Coupling Reactions: Reagents such as palladium catalysts and ligands are used under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpyridine derivatives.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)pyridine-3-carboxamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology and Medicine: Its structural features make it a candidate for exploring biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The exact mechanism of action of N-(3-bromophenyl)pyridine-3-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and the pyridine ring suggests potential interactions with enzymes and receptors involved in biological processes .

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)pyridine-3-carboxamide
  • N-(pyridin-3-yl)pyridine-2-carboxamide
  • 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
  • N-cyclopropylpiperidine-3-carboxamide

Comparison: N-(3-bromophenyl)pyridine-3-carboxamide is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(3-bromophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZILYJCDSGEIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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